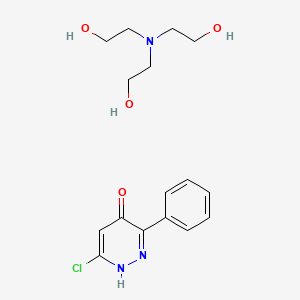
Einecs 262-176-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 262-176-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness in enhancing the flexibility and durability of plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed, and purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using distillation and other separation techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects and its presence in medical devices made from PVC.
Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and other products.
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with various molecular targets, including hormone receptors, potentially disrupting endocrine function .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers. Similar compounds include:
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Compared to these compounds, bis(2-ethylhexyl) phthalate is known for its high efficiency as a plasticizer and its widespread use. it has also been scrutinized for its potential health effects, leading to increased interest in alternative plasticizers .
Properties
CAS No. |
60329-31-9 |
|---|---|
Molecular Formula |
C16H22ClN3O4 |
Molecular Weight |
355.81 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-chloro-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H7ClN2O.C6H15NO3/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-6H,(H,12,14);8-10H,1-6H2 |
InChI Key |
IGZLZRRNVJPXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















